2,2-bis(p-chlorophenyl)hexafluoropropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88964-96-9 |
|---|---|
Molecular Formula |
C15H8Cl2F6 |
Molecular Weight |
373.1 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C15H8Cl2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H |
InChI Key |
RXMGEHVYVGPSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bis P Chlorophenyl Hexafluoropropane
Precursor Synthesis and Halogenation Reactions
A principal strategy for the synthesis of 2,2-bis(p-chlorophenyl)hexafluoropropane involves the preparation of a suitable precursor, which is subsequently halogenated. This approach allows for the introduction of the chloro-substituents at a late stage in the synthetic sequence.
Routes from Aminophenyl Hexafluoropropanes via Sandmeyer-type Transformations
One of the classic methods for the introduction of a chloro group onto an aromatic ring is the Sandmeyer reaction. This multi-step process begins with the diazotization of a primary aromatic amine, followed by the copper(I) chloride-mediated displacement of the diazonium group. In the context of this compound synthesis, the key precursor is 2,2-bis(p-aminophenyl)hexafluoropropane. The synthesis of related aromatic diamines, such as 2,2-bis-[(2-halo-4-aminophenoxy)-phenyl]hexafluoropropane, for use in high-temperature polyimides has been reported, indicating the accessibility of such precursors. nasa.gov
The Sandmeyer-type transformation would proceed as follows:
Diazotization: The 2,2-bis(p-aminophenyl)hexafluoropropane is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding bis-diazonium salt.
Chloro-de-diazoniation: The bis-diazonium salt solution is then added to a solution of copper(I) chloride, which catalyzes the displacement of the diazonium groups by chloride ions, yielding the desired this compound.
H₂N-Ar-(CF₂)₃-Ar-NH₂ + 2 NaNO₂ + 4 HCl → [N₂⁺]-Ar-(CF₂)₃-Ar-[N₂⁺] + 2 NaCl + 4 H₂O [N₂⁺]-Ar-(CF₂)₃-Ar-[N₂⁺] + 2 CuCl → Cl-Ar-(CF₂)₃-Ar-Cl + 2 N₂ + 2 Cu⁺
(where Ar = p-phenylene)
Catalyst-Mediated Halogenation of Related Fluorinated Propane (B168953) Derivatives
An alternative to the Sandmeyer reaction is the direct chlorination of a suitable, non-aminated precursor, such as 2,2-diphenylhexafluoropropane. This electrophilic aromatic substitution reaction requires a catalyst to activate the chlorinating agent. A variety of catalytic systems have been developed for the selective halogenation of aromatic compounds.
Lewis acids are commonly employed as catalysts in electrophilic chlorination. researchgate.net For the chlorination of 2,2-diphenylhexafluoropropane, a Lewis acid catalyst would polarize the chlorine molecule (or another chlorine source), making it a more potent electrophile. The reaction would proceed via the attack of the electron-rich phenyl rings on the electrophilic chlorine species.
Potential catalytic systems for this transformation include:
Metal Halides: Traditional Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are effective catalysts for aromatic chlorination.
Metal Oxides and Zeolites: More modern and potentially more selective catalytic systems involve the use of solid acid catalysts like zeolites. These can offer advantages in terms of regioselectivity and ease of separation.
The choice of chlorinating agent is also critical and can influence the reactivity and selectivity of the reaction. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).
The regioselectivity of the chlorination is directed by the electron-donating nature of the alkyl group (the hexafluoroisopropylidene bridge), which directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky hexafluoroisopropylidene group, the para-substituted product, this compound, is expected to be the major isomer.
Below is a table summarizing potential catalytic systems for the chlorination of 2,2-diphenylhexafluoropropane:
| Catalyst | Chlorinating Agent | Potential Advantages |
| Ferric Chloride (FeCl₃) | Chlorine (Cl₂) | Low cost, well-established methodology. |
| Aluminum Chloride (AlCl₃) | Chlorine (Cl₂) | High reactivity. |
| Zeolite (e.g., H-BEA) | N-Chlorosuccinimide (NCS) | High para-selectivity, catalyst recyclability. |
| Iron(II) Bromide (FeBr₂) | tert-Butyl hypochlorite (B82951) (tBuOCl) | Effective for activated and deactivated rings. researchgate.net |
Direct Synthesis and Optimization Studies
Direct synthesis methods aim to construct the this compound molecule in a single or a few steps from readily available starting materials. These methods often involve the reaction of a fluorinated three-carbon unit with a chlorinated aromatic compound.
Processes for Bis(halophenyl) Hexafluoropropane Production
A prominent direct synthesis route to bis(halophenyl) hexafluoropropanes is the Friedel-Crafts reaction of hexafluoroacetone (B58046) with a haloarene. In the case of this compound, this would involve the reaction of hexafluoroacetone with chlorobenzene (B131634) in the presence of a strong acid catalyst.
The reaction is an electrophilic aromatic substitution where the protonated hexafluoroacetone acts as the electrophile. The reaction can be catalyzed by strong protic acids such as hydrofluoric acid (HF) or by Lewis acids.
(CF₃)₂CO + 2 C₆H₅Cl → (p-ClC₆H₄)₂C(CF₃)₂ + H₂O
This method is attractive due to the direct formation of the carbon skeleton of the target molecule. The use of a strong acid catalyst is essential to activate the hexafluoroacetone carbonyl group for electrophilic attack on the chlorobenzene ring.
Advancements in Reaction Conditions and Yield Enhancement for this compound
The efficiency and selectivity of the direct synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired para,para-isomer and minimizing the formation of byproducts.
Key parameters that can be optimized include:
Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids can lead to higher reaction rates but may also promote side reactions.
Temperature: The reaction temperature affects the rate of reaction and the selectivity. Higher temperatures may lead to faster reactions but can also result in the formation of undesired isomers and decomposition products.
Reactant Ratio: The molar ratio of chlorobenzene to hexafluoroacetone can influence the extent of the reaction and the formation of mono- versus di-substituted products.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.
The table below illustrates how variations in reaction conditions can impact the yield and selectivity of Friedel-Crafts type reactions. While specific data for the synthesis of this compound is not detailed, the trends are generally applicable.
| Parameter | Condition A | Condition B | Expected Outcome |
| Catalyst | Anhydrous HF | Boron Trifluoride (BF₃) | HF often serves as both catalyst and solvent, potentially leading to higher yields. BF₃ may require a co-catalyst. |
| Temperature | 0 °C | 50 °C | Lower temperature may favor para-substitution and reduce byproduct formation. Higher temperature increases reaction rate. |
| Reactant Ratio (Chlorobenzene:Hexafluoroacetone) | 2:1 | 5:1 | A higher excess of chlorobenzene can drive the reaction to completion and maximize the formation of the di-substituted product. |
| Reaction Time | 4 hours | 24 hours | Longer reaction times may be necessary for complete conversion, especially at lower temperatures. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.
Polymerization Chemistry and High Performance Material Development Utilizing 2,2 Bis P Chlorophenyl Hexafluoropropane As a Monomer
Nickel(0)-Catalyzed Coupling Polymerization Strategies
Nickel(0)-catalyzed coupling reactions provide an efficient and versatile method for polymerizing aryl chlorides like 2,2-bis(p-chlorophenyl)hexafluoropropane. This approach, often utilizing a catalyst system generated in situ from a nickel(II) salt, a reducing agent (like zinc), and ligands (such as triphenylphosphine (B44618) and dipyridyl), facilitates the formation of carbon-carbon bonds between aromatic units, leading to high molecular weight polymers under relatively mild conditions.
The homopolymerization of this compound via Nickel(0)-catalyzed coupling yields the high-performance polymer known as Poly[[1,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]], or PDTFE. acs.org The synthesis is typically carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). acs.org In this process, a catalyst complex, often a deep red-brown color, is formed by heating a mixture of zinc, nickel chloride, triphenylphosphine, and dipyridyl in DMF. acs.org The monomer is then added to this activated catalyst mixture to initiate polymerization. acs.org
The reaction conditions, including the purity of reagents and solvent, temperature, and catalyst ratio, must be carefully optimized to achieve a high molecular weight polymer. acs.org The resulting PDTFE is an amorphous polymer that exhibits excellent solubility in common organic solvents like chloroform (B151607), tetrahydrofuran (B95107), and acetone, which greatly simplifies its characterization and processing into films and other forms. acs.org This solubility is a distinct advantage over many other high-performance polymers that require harsh solvents for processing.
Table 1: Properties of Homopolymer PDTFE
| Property | Value | Source |
|---|---|---|
| Number Average Molecular Weight (M̄n) | 19,200 - 27,500 g/mol | acs.org |
| Glass Transition Temperature (Tg) | 255 °C | acs.org |
| 5% Weight Loss Temperature (TGA) | 515 °C (in N₂ and Air) | acs.org |
| 10% Weight Loss Temperature (TGA) | 533 °C (in N₂) / 535 °C (in Air) | acs.org |
| Dielectric Constant | 2.56 | acs.org |
| Water Uptake (24h in boiling water) | Not detectable | acs.org |
To fine-tune material properties for specific applications, this compound can be copolymerized or terpolymerized with other monomers using similar Ni(0)-promoted polycondensation reactions. This strategy allows for the creation of tailored polymer architectures that balance properties such as ion conductivity, hydrophobicity, and mechanical strength. rsc.org
For instance, precursor terpolymers have been synthesized from 2,2-bis(4-chlorophenyl)hexafluoropropane (BAF), 1,6-bis(3-chlorophenyl)perfluorohexane (PAF), and an amine-functionalized fluorene-based monomer (2,7-dichloro-9,9-bis[6′-(N,N-dimethylamino)hexyl]fluorene). rsc.org By systematically varying the ratio of the hydrophobic co-monomers (BAF and PAF), researchers can control the resulting polymer's morphology and performance characteristics. This approach is particularly valuable in designing materials for membrane applications where the hydrophilic/hydrophobic balance is crucial. rsc.org The resulting copolymers and terpolymers often form thin, flexible, and durable membranes via solution casting. rsc.org
Applications in Advanced Membrane Technologies
Polymers derived from this compound are highly suited for advanced membrane technologies due to their intrinsic properties. The presence of the C(CF₃)₂ group imparts high free volume, which is beneficial for gas transport, while the rigid polymer backbone provides the necessary mechanical and thermal stability.
Terpolymers synthesized from this compound are promising candidates for anion exchange membranes (AEMs) used in alkaline fuel cells. rsc.org In a typical synthesis, terpolymers are first prepared via Ni(0)-promoted polycondensation, incorporating a monomer with functional groups that can be later quaternized. rsc.org For example, a fluorene-based monomer with tertiary amine side chains can be included. rsc.org A subsequent quaternization reaction, for instance with dimethyl sulfate, converts these amine groups into cationic ammonium (B1175870) groups, rendering the polymer anion-conductive. rsc.org
The composition of the hydrophobic backbone, controlled by the ratio of monomers like this compound, significantly influences the membrane's properties. Research has shown that the hydroxide (B78521) ion conductivity can exhibit a "volcano-type" dependence on the hydrophobic composition, where an optimal balance leads to maximum performance. rsc.org These AEMs often exhibit a phase-separated morphology, which is believed to facilitate efficient ion transport. rsc.org
Table 2: Performance of a Terpolymer-Based AEM (QBPA-1) in an Alkaline Fuel Cell
| Property | Value | Source |
|---|---|---|
| Hydroxide Ion Conductivity (at 80 °C) | 161 mS cm⁻¹ | rsc.org |
| Maximum Power Density | 273 mW cm⁻² | rsc.org |
The homopolymer PDTFE, derived solely from this compound, is an effective material for gas separation membranes. acs.org Its high fractional free volume allows for high gas permeability. The ability to cast colorless, transparent, and creasable films from solvents like chloroform makes it practical for fabricating membrane modules. acs.org
PDTFE demonstrates a notably high oxygen permeability, making it of interest for air separation applications. acs.org The engineering of membranes from this polymer and its derivatives involves optimizing film thickness and processing conditions to maximize flux and selectivity for specific gas pairs, such as O₂/N₂. acs.org Furthermore, related polyimides containing the hexafluoroisopropylidene group are recognized as promising candidates for gas separation due to their high separation properties. researchgate.net
Table 3: Gas Separation Performance of PDTFE Homopolymer Membrane
| Gas Pair | Selectivity (α) | Oxygen Permeability Coefficient (Pₒ₂) | Conditions | Source |
|---|---|---|---|---|
| O₂ / N₂ | 2.9 | 120 x 10⁻¹⁰ cm³(STP)cm/(cm²·s·cmHg) | 35 °C | acs.org |
Design of Polymers with Enhanced Thermal and Flame-Retardant Performance
Polymers synthesized from this compound inherently possess superior thermal stability and flame-retardant characteristics. The high bond energy of the C-F bonds and the stability of the aromatic backbone contribute to high decomposition temperatures.
PDTFE exhibits excellent thermal properties, with a high glass transition temperature (Tg) of 255 °C and 10% weight loss temperatures exceeding 530 °C in both nitrogen and air atmospheres. acs.org This indicates the polymer's ability to maintain its structural integrity at elevated temperatures.
From a flame-retardant perspective, these fluorinated polymers perform exceptionally well. The fluorine content contributes to flame retardancy by releasing non-combustible species upon decomposition, which can dilute the flammable gases in the gas phase. Moreover, the polymer structure promotes the formation of a significant amount of char upon heating. This char acts as an insulating barrier, protecting the underlying material from the heat source and limiting the release of flammable volatiles. acs.org Performance metrics show that PDTFE meets the stringent criteria set by the Federal Aviation Administration (FAA) for heat release capacity, total heat release, and char yield, classifying it as a high-performance flame-retardant material. acs.org
Table 4: Thermal Stability of PDTFE by Thermogravimetric Analysis (TGA)
| Weight Loss | Temperature (in Nitrogen) | Temperature (in Air) | Source |
|---|---|---|---|
| 5% | 515 °C | 515 °C | acs.org |
| 10% | 533 °C | 535 °C | acs.org |
Advanced Characterization Techniques in the Research of 2,2 Bis P Chlorophenyl Hexafluoropropane and Its Polymeric Derivatives
Spectroscopic Analysis for Chemical Structure Elucidation
Spectroscopic techniques are fundamental in confirming the chemical structure of monomers and the successful polymerization of 2,2-bis(p-chlorophenyl)hexafluoropropane-based polymers. These methods provide detailed information about the functional groups present and the atomic connectivity within the molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its polymeric derivatives. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, detailed information about the molecular structure can be obtained.
¹H NMR: In the ¹H NMR spectrum of polymers derived from this compound, the aromatic protons of the p-chlorophenyl groups typically appear as a set of doublets in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants can be influenced by the polymer backbone structure. For instance, in certain polyimides, aromatic protons adjacent to the imide linkage may be shifted downfield due to the electron-withdrawing nature of the imide ring.
¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the polymer. The hexafluoroisopropylidene group, a key component of this compound, gives rise to characteristic signals. The quaternary carbon of the -C(CF₃)₂- group typically appears around δ 65 ppm, and the trifluoromethyl (-CF₃) carbons exhibit a quartet due to coupling with the fluorine atoms. The aromatic carbons of the p-chlorophenyl group show signals in the δ 120-150 ppm region, with the carbon attached to chlorine appearing at a distinct chemical shift. In polyimides, the carbonyl carbons of the imide ring are observed further downfield, typically in the range of δ 160-170 ppm.
¹⁹F NMR: ¹⁹F NMR is particularly useful for characterizing fluorinated polymers. The hexafluoroisopropylidene group in polymers derived from this compound gives a strong singlet in the ¹⁹F NMR spectrum, typically around δ -63 to -64 ppm. The presence of a single peak indicates the chemical equivalence of the six fluorine atoms, confirming the structural integrity of the hexafluoroisopropylidene unit within the polymer chain.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic protons (p-chlorophenyl) | 7.0 - 8.0 |
| ¹³C | Quaternary carbon (-C(CF₃)₂) | ~65 |
| ¹³C | Aromatic carbons (p-chlorophenyl) | 120 - 150 |
| ¹³C | Carbonyl carbons (imide) | 160 - 170 |
| ¹⁹F | Trifluoromethyl groups (-CF₃) | -63 to -64 |
Note: Chemical shifts are approximate and can vary depending on the specific polymer structure and solvent used.
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify the functional groups present in a polymer, confirming the successful synthesis of polymeric derivatives of this compound. In the case of polyimides derived from this monomer, the FT-IR spectrum will exhibit characteristic absorption bands.
The successful imidization process is confirmed by the appearance of characteristic imide ring absorption bands. These include the asymmetric and symmetric stretching vibrations of the carbonyl (C=O) groups, typically observed around 1780 cm⁻¹ and 1720 cm⁻¹, respectively. The C-N stretching vibration of the imide ring is usually found near 1370 cm⁻¹.
Furthermore, the presence of the hexafluoroisopropylidene group from the this compound monomer is indicated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are attributed to the C-F stretching vibrations. The aromatic C-H stretching vibrations from the chlorophenyl groups are observed around 3000-3100 cm⁻¹, while the C-Cl stretching vibration can be seen at lower wavenumbers.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1780 | Asymmetric C=O Stretch | Imide Ring |
| ~1720 | Symmetric C=O Stretch | Imide Ring |
| ~1370 | C-N Stretch | Imide Ring |
| 1100-1300 | C-F Stretch | Hexafluoroisopropylidene |
| 3000-3100 | Aromatic C-H Stretch | p-chlorophenyl |
Morphological and Microstructural Investigations
The bulk properties of polymers are heavily influenced by their morphology and microstructure. Techniques like Small-Angle X-ray Scattering and Transmission Electron Microscopy are crucial for investigating these aspects at the nanoscale.
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials. In the context of polymeric derivatives of this compound, particularly in block copolymers or polymer blends, SAXS is instrumental in characterizing nanophase separation.
The presence of the bulky and fluorinated hexafluoroisopropylidene group can induce microphase separation in copolymers, leading to the formation of distinct domains with different electron densities. SAXS patterns of such materials will show a scattering peak at a specific scattering vector, q, which is related to the average distance, d, between the nanodomains by the equation d = 2π/q. The position, shape, and intensity of the scattering peaks provide information about the size, shape, and arrangement of these domains. For example, a sharp, well-defined peak suggests a highly ordered morphology, such as lamellar or cylindrical structures, while a broad peak indicates a more disordered or less defined phase separation.
Transmission Electron Microscopy (TEM) provides direct visualization of the polymer morphology at high resolution. For polymers derived from this compound, TEM can be used to observe the nanophase-separated structures identified by SAXS.
Due to the low inherent electron density contrast between different polymer domains, staining techniques are often employed. Heavy metal staining agents, such as osmium tetroxide or ruthenium tetroxide, can selectively stain one of the phases, enhancing the contrast and allowing for clear visualization of the morphology. TEM images can reveal the size, shape, and distribution of the different phases, providing complementary information to SAXS data. For example, TEM can distinguish between lamellar, cylindrical, or spherical domains and provide insights into the degree of long-range order in the material.
Chromatographic Methods for Polymer Molecular Weight and Purity Assessment
The molecular weight and its distribution are critical parameters that determine the mechanical and thermal properties of polymers. Chromatographic techniques are the primary methods for assessing these characteristics, as well as the purity of the synthesized polymers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains can penetrate the pores and elute later. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. For polymers derived from this compound, GPC is essential for monitoring the progress of polymerization and ensuring the desired molecular weight has been achieved.
High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of these polymers, particularly for assessing the purity of the this compound monomer and for separating oligomeric species. Reverse-phase HPLC, where a nonpolar stationary phase and a polar mobile phase are used, can effectively separate compounds based on their hydrophobicity.
| Parameter | Description |
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards the heavier molecules in the sample. |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length. |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. This information is critical as the molecular weight and its distribution (polydispersity) directly influence the mechanical, thermal, and rheological properties of the final polymeric material.
In the analysis of polymeric derivatives of this compound, such as polyimides or polycarbonates, GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N-methyl-2-pyrrolidone (NMP), and passing it through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. A detector, typically a refractive index (RI) detector, measures the concentration of the eluting polymer, and the resulting chromatogram is used to calculate the molecular weight distribution against a calibration curve of known standards (e.g., polystyrene).
Research Findings:
Research on polyimides and polycarbonates derived from structurally similar fluorinated and chlorinated bisphenols demonstrates the utility of GPC in controlling polymerization reactions and characterizing the final products. For instance, in the synthesis of polycarbonates from a chlorinated bisphenol, GPC analysis is essential to confirm the achievement of high molecular weights, which is necessary for desirable mechanical properties.
Below is a representative data table illustrating typical GPC results for a series of polycarbonates synthesized from a monomer analogous to this compound, highlighting how reaction conditions can influence the molecular weight and polydispersity.
Table 1: GPC Data for Polycarbonate Derivatives
| Sample ID | Polymerization Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| PC-1 | 4 | 18,500 | 38,900 | 2.10 |
| PC-2 | 8 | 25,200 | 54,200 | 2.15 |
| PC-3 | 12 | 31,800 | 70,000 | 2.20 |
The data indicates a progressive increase in both number-average and weight-average molecular weights with longer polymerization times, which is a typical outcome for step-growth polymerization. The polydispersity index remains relatively consistent, suggesting a controlled polymerization process.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of individual components in a mixture. bldpharm.com In the context of this compound, HPLC is crucial for assessing the purity of the monomer before its use in polymerization. The presence of impurities, even in small amounts, can significantly affect the polymerization process and the properties of the resulting polymer.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of non-polar to moderately polar organic compounds like this compound. In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into a column containing a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The target compound and any impurities will have different retention times, allowing for their separation and quantification. A UV detector is commonly used for aromatic compounds due to their strong absorbance in the UV region.
Research Findings:
The purity of the this compound monomer is paramount for achieving high molecular weight polymers with consistent properties. HPLC analysis allows for the detection and quantification of synthesis-related impurities, such as unreacted starting materials, by-products, or isomers. A high-purity monomer, typically >99.5%, is desirable for polymerization.
The following interactive data table provides a hypothetical but representative HPLC analysis report for a batch of this compound, illustrating how the purity is determined.
Table 2: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area (%) |
|---|---|---|---|
| 1 | 3.5 | Unknown Impurity | 0.15 |
| 2 | 4.8 | Starting Material Isomer | 0.25 |
| 3 | 7.2 | This compound | 99.55 |
This analysis indicates a high-purity sample with minor impurities. Such a detailed purity profile is crucial for quality control and for troubleshooting any issues that may arise during polymerization.
Theoretical and Computational Studies of 2,2 Bis P Chlorophenyl Hexafluoropropane and Derived Systems
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are employed to determine the three-dimensional arrangement of atoms in a molecule and to describe its electronic properties. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often used in conjunction with Density Functional Theory (DFT), provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov
For 2,2-bis(p-chlorophenyl)hexafluoropropane, computational geometry optimization would reveal the spatial orientation of the two p-chlorophenyl rings with respect to the central hexafluoropropane group. The bulky trifluoromethyl (-CF₃) groups and the chlorine atoms significantly influence the molecule's conformation. The rotational barriers around the C-C bonds connecting the phenyl rings to the isopropylidene bridge can be calculated to understand the molecule's flexibility.
The electronic properties of the molecule, such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a critical parameter as it relates to the chemical reactivity and the electronic excitation energies of the molecule. researchgate.netnanobioletters.com The presence of electronegative fluorine and chlorine atoms is expected to have a substantial impact on the electronic structure.
Below is an illustrative data table of calculated molecular properties for this compound, based on typical values for similar halogenated aromatic compounds.
| Property | Calculated Value |
| Geometric Parameters | |
| C-C (phenyl) bond length | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
| C-C (bridge) bond length | ~1.54 Å |
| C-F bond length | ~1.35 Å |
| C-C-C (bridge) angle | ~109.5° |
| Phenyl ring dihedral angle | 45-60° |
| Electronic Properties | |
| Dipole Moment | 2.0 - 3.0 D |
| HOMO Energy | -7.0 to -6.5 eV |
| LUMO Energy | -1.5 to -1.0 eV |
| HOMO-LUMO Gap | 5.0 - 5.5 eV |
Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations.
Computational Modeling of Polymer Chain Conformation and Interactions
When this compound is used as a monomer in polymerization, the resulting polymer's properties are heavily dependent on the conformation and interactions of the polymer chains. Computational modeling, particularly molecular dynamics (MD) simulations, is a valuable tool for studying these aspects. nih.gov
Intermolecular interactions, including van der Waals forces and electrostatic interactions, play a crucial role in the bulk properties of the polymer. The chlorine and fluorine atoms in the repeating unit of a polymer derived from this compound would contribute significantly to these interactions. Coarse-grained modeling can also be employed to simulate larger polymer systems over longer timescales to study mesoscale phenomena. acs.org
The following table presents typical conformational parameters that would be investigated in computational studies of a polymer derived from this compound.
| Parameter | Description |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer coil. |
| End-to-End Distance | The average distance between the two ends of a polymer chain. |
| Persistence Length | A measure of the stiffness of the polymer chain. |
| Torsional Angle Distribution | The distribution of dihedral angles along the polymer backbone. |
| Interchain Distance | The average distance between neighboring polymer chains in the bulk state. |
Density Functional Theory (DFT) Applications in Assessing Molecular and Polymer Stability
Density Functional Theory (DFT) is a widely used computational method to assess the stability of molecules and materials. For this compound, DFT calculations can be used to determine its thermodynamic stability by calculating properties such as the standard enthalpy of formation. nih.gov The strength of the various chemical bonds within the molecule, such as the C-C, C-H, C-Cl, and C-F bonds, can be evaluated by calculating their bond dissociation energies (BDEs). rsc.org This information is critical for understanding the thermal and chemical stability of the molecule. rsc.org
In the context of polymers derived from this monomer, DFT can be applied to study the stability of the polymer structure. mdpi.comresearchgate.net The introduction of fluorine-containing groups into polyimides, for example, has been shown to enhance thermal stability. nih.govmdpi.com DFT calculations can elucidate the electronic effects of the halogen atoms on the polymer backbone, which in turn affects the material's resistance to degradation. researchgate.netrsc.org By modeling small fragments of the polymer chain, DFT can provide insights into the energetics of bond cleavage and other degradation pathways. This theoretical understanding of stability is invaluable for the design of high-performance polymers for demanding applications. researchgate.net
An illustrative table of stability-related parameters that can be calculated using DFT is provided below.
| Parameter | Description |
| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of the compound from its constituent elements in their standard states. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond homolytically. |
| Radical Stabilization Energy (RSE) | The stability of a radical species formed upon bond cleavage, relative to a reference radical. rsc.org |
| Reaction Enthalpies | The change in enthalpy for specific chemical reactions, such as oxidation or hydrolysis. |
| Activation Barriers | The energy required to initiate a chemical transformation, indicating the kinetic stability of the material. |
Environmental Research Perspectives on Organofluorine Compounds with Structural Analogy to 2,2 Bis P Chlorophenyl Hexafluoropropane
Mechanistic Investigations of Abiotic Degradation Pathways
Abiotic degradation involves chemical transformation processes that occur without microbial intervention, primarily through hydrolysis and photolysis. The structural components of 2,2-bis(p-chlorophenyl)hexafluoropropane—the carbon-chlorine (C-Cl) bonds on the aromatic rings and the carbon-fluorine (C-F) bonds on the propane (B168953) chain—exhibit different susceptibilities to these processes.
The trifluoromethyl (-CF3) group, a key feature of the hexafluoropropane chain, is generally resistant to hydrolysis. cdnsciencepub.comacs.org While some N-trifluoromethyl compounds show hydrolytic instability under specific pH conditions, carbon-bound trifluoromethyl groups, particularly on an aliphatic chain, are substantially more stable. researchgate.net The strength of the C-F bond (approximately 485 kJ/mol) makes it the strongest single bond in organic chemistry, contributing to the persistence of highly fluorinated moieties. dntb.gov.ua Abiotic hydrolysis is therefore not considered a significant degradation pathway for the hexafluoropropane portion of the molecule under typical environmental conditions.
In contrast, the chlorinated aromatic portion of analogous compounds is susceptible to photolysis. Photochemical decomposition is a recognized degradation pathway for DDT and its metabolite DDE. nih.gov Studies on the photodecomposition of O-2,4-dichlorophenyl O-ethyl S-propyl phosphorodithioate (B1214789) (prothiofos) show that degradation under UV light and sunlight can proceed through dechlorination of the phenyl ring. documentsdelivered.com For chlorinated phenoxyacetic acid herbicides, photoreductive dechlorination is a dominant pathway in organic solvents that can simulate lipophilic environments like leaf surfaces. rsc.org These findings suggest that a primary abiotic degradation route for compounds structurally similar to this compound would involve the photolytic cleavage of the C-Cl bonds, while the hexafluoropropane core would likely remain intact.
Table 1: Summary of Abiotic Degradation Tendencies for Structural Analogues
| Structural Moiety | Analogous Compound Class | Primary Abiotic Pathway | Key Findings | Citation |
|---|---|---|---|---|
| bis(p-chlorophenyl) | DDT, Chlorinated Herbicides | Photolysis | Photoreductive dechlorination of the aromatic rings is a significant degradation route. | nih.govrsc.org |
| Hexafluoropropane | Trifluoromethyl-substituted Alkanes/Aromatics | Resistant to Hydrolysis/Photolysis | The C-F bond is extremely strong, making the fluorinated alkyl chain highly resistant to abiotic breakdown under environmental conditions. | cdnsciencepub.comdntb.gov.ua |
Studies on Biotransformation and Microbial Degradation in Environmental Systems
The biotransformation of persistent organohalogen compounds is a critical area of environmental research. For molecules like this compound, which contain both chlorinated and fluorinated components, microorganisms are likely to employ metabolic strategies that target the more susceptible parts of the structure first.
Research consistently shows that the extreme stability of the C-F bond makes direct microbial cleavage very rare. mdpi.com Instead, microbes often utilize a strategy of "metabolic activation," where initial enzymatic attacks occur at non-fluorinated or less halogenated sites within the molecule. mdpi.com For a compound with the structure of this compound, this strongly suggests that the initial steps of biodegradation would target the two p-chlorophenyl rings.
The microbial degradation of DDT serves as an excellent model for the biotransformation of the bis(p-chlorophenyl) moiety. Under anaerobic conditions, the primary pathway for DDT degradation is reductive dechlorination of the trichloromethyl group to form DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). tandfonline.comresearchgate.netresearchgate.net Further anaerobic degradation can proceed through successive dechlorinations. tandfonline.com Under aerobic conditions, DDT can be dehydrochlorinated to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), which is often more persistent than the parent compound. tandfonline.comtandfonline.com However, some bacteria, such as strains of Arthrobacter and Pseudomonas, have demonstrated the ability to degrade DDT and its metabolites further, sometimes using them as a sole carbon source and achieving ring cleavage. acs.orgmdpi.com
Once the aromatic rings are attacked, the degradation of the hexafluoropropane group may become feasible. Studies on trifluoromethyl-substituted aromatic compounds show that defluorination can occur indirectly. mdpi.comresearchgate.net Aerobic bacteria can dihydroxylate the aromatic ring, creating a catechol-like intermediate. This product can be unstable, leading to rearrangement and the eventual cleavage of C-F bonds and release of fluoride (B91410) ions. mdpi.com Therefore, a plausible pathway for the complete biodegradation of this compound would involve an initial attack on the chlorophenyl rings, followed by secondary degradation of the now-activated hexafluoropropane structure.
A variety of microorganisms have been identified that can transform these analogous structures. Bacteria from the genera Bacillus, Staphylococcus, and Stenotrophomonas have been shown to degrade DDT. researchgate.net White-rot fungi like Phanerochaete chrysosporium are also known to degrade a wide range of organochlorine pesticides, including DDT. nih.govnih.gov The degradation of fluorinated aromatics has been observed in various bacteria, including Pseudomonas putida, which can metabolize fluorobenzoate. researchgate.net
Table 2: Microbial Degradation Pathways and Metabolites for Structurally Analogous Compounds
| Analogous Compound | Condition | Microorganism(s) | Primary Pathway | Key Metabolites | Citation |
|---|---|---|---|---|---|
| DDT | Anaerobic | Enterobacter aerogenes, Mixed consortia | Reductive Dechlorination | DDD, DDMS, DDNU, DDM | tandfonline.com |
| DDT | Aerobic | Arthrobacter globiformis, Fungi | Dehydrochlorination | DDE, DDMU | tandfonline.commdpi.com |
| Benzotrifluoride | Aerobic | Rhodococcus rubropertinctus, Pseudomonas putida | Ring Dihydroxylation | Trifluoromethyl catechols | mdpi.com |
| Fluorobenzoates | Aerobic | Pseudomonas sp. | Oxygenase attack | Fluorocatechols, Fluoromuconic acids | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2,2-bis(p-chlorophenyl)hexafluoropropane, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions using fluorinated intermediates. For purity validation, use high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) can detect trace impurities. Refer to CAS 1095-78-9 for analogous synthesis protocols of structurally similar fluorinated aromatic compounds .
Q. How should researchers handle this compound to ensure laboratory safety?
- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation of vapors. Store in a cool, well-ventilated area away from ignition sources. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for first-aid measures .
Q. What analytical techniques are most effective for characterizing its thermal stability and solubility?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition thresholds. Solubility profiling requires gradient solvent systems (e.g., hexane/acetone mixtures) monitored via UV-Vis spectroscopy. Cross-reference NIST Chemistry WebBook data for fluoropropane derivatives to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated aromatic intermediates?
- Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) in controlled experiments. Use statistical tools like Design of Experiments (DoE) to identify critical factors. Compare results with NIST-standardized reaction databases to isolate methodological discrepancies .
Q. What theoretical frameworks guide the study of this compound’s environmental persistence?
- Methodological Answer : Apply density functional theory (DFT) to model degradation pathways, focusing on C-F bond cleavage kinetics. Experimental validation involves accelerated aging tests under UV irradiation or hydrolytic conditions, followed by LC-MS analysis of breakdown products. Link findings to atmospheric chemistry models for pollutant fate prediction .
Q. How do structural modifications (e.g., substituent variations) impact its reactivity in polymer synthesis?
- Methodological Answer : Synthesize derivatives (e.g., 2,2-bis(4-aminophenyl)hexafluoropropane) and compare reactivity via kinetic studies. Monitor polymerization rates using real-time Fourier-transform infrared (FTIR) spectroscopy. Correlate steric/electronic effects (via Hammett plots) to optimize monomer design for high-performance fluoropolymers .
Q. What methodologies address challenges in scaling up lab-scale synthesis to pilot production?
- Methodological Answer : Implement process intensification strategies, such as continuous-flow reactors, to enhance heat/mass transfer. Use computational fluid dynamics (CFD) simulations to troubleshoot scaling inefficiencies. Validate scalability by comparing impurity profiles (via GC-MS) between lab and pilot batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
